N-(3-carbamoylthiophen-2-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(3-carbamoylthiophen-2-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S2/c1-26-13-2-4-14(5-3-13)28(24,25)21-9-6-12(7-10-21)17(23)20-18-15(16(19)22)8-11-27-18/h2-5,8,11-12H,6-7,9-10H2,1H3,(H2,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDBAWFITJMVDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=CS3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-carbamoylthiophen-2-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine core substituted with a thiophene and a methoxybenzenesulfonyl group. Its structural complexity contributes to its diverse biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Research indicates that it may function as an inhibitor of soluble epoxide hydrolase (sEH), which plays a critical role in fatty acid metabolism and inflammation regulation. Inhibition of sEH can lead to increased levels of epoxyeicosatrienoic acids (EETs), which are known to have vasodilatory and anti-inflammatory effects .
Antitumor Activity
In vitro studies have demonstrated that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines. The mechanism likely involves the induction of apoptosis and inhibition of cell proliferation. For instance, compounds with similar structural motifs have shown efficacy against breast and lung cancer cells, highlighting the potential for this compound in cancer therapy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. The presence of the thiophene ring is thought to enhance its interaction with microbial cell membranes, leading to increased permeability and cell death .
Data Tables
Case Studies
- Case Study on Antitumor Efficacy : In a study involving human breast cancer cells, the compound was shown to induce apoptosis through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases and PARP, suggesting a promising avenue for further investigation in clinical settings.
- Case Study on Anti-inflammatory Effects : A model of acute inflammation demonstrated that treatment with the compound resulted in reduced edema and inflammatory cytokine levels, supporting its potential use in inflammatory diseases .
Comparison with Similar Compounds
Core Structural Variations
The piperidine-4-carboxamide core is conserved across analogs, but substituents vary significantly:
Key Observations :
Substituent Effects on Function
- Sulfonyl Groups: Electron-withdrawing groups (e.g., 3-chloro, 2,4-dichloro) may enhance target affinity but reduce solubility .
- Heterocyclic Attachments: Thiophene vs. Thiazole/Benzothiazole: Thiophene’s smaller size may allow better penetration into hydrophobic pockets, while benzothiazole’s aromaticity could enhance π-π stacking .
Preparation Methods
Sulfonylation of Piperidine-4-Carboxylic Acid
The introduction of the 4-methoxybenzenesulfonyl group to piperidine is achieved via sulfonylation. Piperidine-4-carboxylic acid is treated with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. The reaction proceeds in anhydrous dichloromethane at 0–5°C to minimize side reactions:
Yields typically range from 70–85%, with purity >95% after recrystallization from ethyl acetate/hexane.
Catalytic Hydrogenation for Intermediate Reduction
In cases where nitro or imine intermediates are generated (e.g., during protection/deprotection steps), catalytic hydrogenation using 10% palladium on carbon (Pd/C) under 50 psi H₂ in ethanol is employed. This method ensures high selectivity and avoids over-reduction, critical for preserving the sulfonyl group.
Preparation of 3-Carbamoylthiophen-2-Amine
Synthesis of Methyl 5-Carbamoylthiophene-2-Carboxylate
The thiophene precursor, methyl 5-carbamoylthiophene-2-carboxylate (CAS 1206087-41-3), is synthesized via carbamoylation of methyl thiophene-2-carboxylate. Treatment with chlorosulfonyl isocyanate followed by aqueous workup yields the carbamoyl derivative:
This intermediate is isolated in 65–75% yield and >98% purity after column chromatography (SiO₂, ethyl acetate/hexane).
Hydrolysis to 3-Carbamoylthiophen-2-Amine
The methyl ester is hydrolyzed under basic conditions (2M NaOH, methanol/water, 60°C) to afford 3-carbamoylthiophen-2-amine. Careful pH adjustment (pH 6–7) during workup prevents decarbamoylation:
Amide Bond Formation: Coupling of Piperidine and Thiophene Moieties
Activation of Piperidine-4-Carboxylic Acid
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. This generates a reactive O-acylisourea intermediate, facilitating nucleophilic attack by the thiophene amine:
Coupling with 3-Carbamoylthiophen-2-Amine
The activated acid is reacted with 3-carbamoylthiophen-2-amine in the presence of N,N-diisopropylethylamine (DIPEA) to scavenge HCl. The reaction is conducted at 25°C for 12–18 hours, achieving 70–80% conversion:
Purification and Crystallization
Crude product is purified via recrystallization from isopropanol/water (3:1), yielding N-(3-carbamoylthiophen-2-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide as a white crystalline solid (mp 182–184°C). Final purity exceeds 99% by HPLC.
Alternative Synthetic Routes and Optimization
Catalytic Transfer Hydrogenation
For laboratories lacking high-pressure hydrogenation equipment, catalytic transfer hydrogenation using ammonium formate and 5% Pd/C in methanol presents a viable alternative. This method reduces nitro intermediates to amines at 80°C with comparable efficiency (85–90% yield).
Solvent Effects on Sulfonylation
Comparative studies indicate that toluene outperforms dichloromethane in sulfonylation reactions, enhancing reaction rates by 20% due to improved solubility of the sulfonyl chloride.
Challenges and Mitigation Strategies
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Steric Hindrance : Bulky substituents on piperidine can slow sulfonylation. Using excess sulfonyl chloride (1.5 equiv) and prolonged reaction times (24h) mitigates this issue.
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Carbamoyl Hydrolysis : The 3-carbamoyl group on thiophene is prone to hydrolysis under strongly acidic/basic conditions. Maintaining neutral pH during coupling and purification is critical .
Q & A
Basic: What are the key synthetic steps for preparing N-(3-carbamoylthiophen-2-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide?
The synthesis involves multi-step reactions:
- Step 1 : Formation of the piperidine-4-carboxamide core via carbodiimide-mediated coupling of piperidine-4-carboxylic acid with 3-carbamoylthiophen-2-amine .
- Step 2 : Sulfonylation of the piperidine nitrogen using 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfonyl group .
- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonylation efficiency by stabilizing reactive intermediates .
- Temperature control : Maintaining 0–5°C during sulfonylation minimizes side reactions (e.g., over-sulfonylation) .
- Catalyst use : DMAP (4-dimethylaminopyridine) accelerates carboxamide coupling by activating carbonyl groups .
Basic: What analytical techniques validate the compound’s structural integrity?
- NMR spectroscopy :
- Mass spectrometry : ESI-MS ([M+H]⁺) matches theoretical molecular weight (±1 Da) .
Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry?
Single-crystal X-ray diffraction:
- Resolves piperidine ring conformation (chair vs. boat) and sulfonyl group orientation .
- Example: A related piperidine-4-carboxamide showed bond angles of 111.2° for the sulfonyl S–O bonds, confirming tetrahedral geometry .
Basic: What biological targets are hypothesized for this compound?
- Kinase inhibition : Structural analogs (e.g., thienopyrimidine derivatives) inhibit tyrosine kinases (IC₅₀: 10–50 nM) via ATP-binding site competition .
- GPCR modulation : The sulfonyl-piperidine motif interacts with serotonin receptors (5-HT₂A/2C) in docking studies .
Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?
- Thiophene substitution : Adding methyl groups at C4/C5 (as in ) enhances lipophilicity (logP increase by 0.8) but reduces aqueous solubility .
- Sulfonyl group replacement : Switching to a methylsulfonyl group lowers metabolic clearance (t₁/₂ increased from 1.2 to 3.8 hours in murine models) .
Basic: What in vitro assays assess pharmacokinetic properties?
- Solubility : Shake-flask method (PBS, pH 7.4) shows moderate solubility (25–50 µM) .
- Microsomal stability : Incubation with rat liver microsomes (RLM) quantifies CYP450-mediated degradation (e.g., 60% remaining after 30 minutes) .
Advanced: How do conflicting bioavailability data from in vitro vs. in vivo studies arise?
- Case study : A piperidine-4-carboxamide analog showed high permeability (Papp = 12 × 10⁻⁶ cm/s in Caco-2 cells) but low oral bioavailability (F = 15%) due to first-pass metabolism .
- Resolution : Prodrug strategies (e.g., esterification of the carboxamide) improved bioavailability to 45% in rats .
Basic: Which computational tools predict binding modes?
- Molecular docking : AutoDock Vina screens against kinase domains (PDB: 3POZ) .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes (RMSD < 2.0 Å over 100 ns) .
Advanced: How can metabolic liabilities be mitigated through structural redesign?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
